physicochemical properties and molecular weight of 2,5-Bis(ethylsulfonyl)pyridine
physicochemical properties and molecular weight of 2,5-Bis(ethylsulfonyl)pyridine
An In-depth Technical Guide to 2,5-Bis(ethylsulfonyl)pyridine: Physicochemical Properties and Molecular Characterization
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, molecular weight, and characterization of 2,5-Bis(ethylsulfonyl)pyridine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. The information is synthesized from available data on the closely related analog, 2,5-Bis(methylsulfonyl)pyridine, and established principles of organic chemistry and analytical science.
Chemical Identity and Molecular Structure
2,5-Bis(ethylsulfonyl)pyridine is a pyridine derivative featuring two ethylsulfonyl groups at the 2 and 5 positions. The sulfonyl groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the pyridine ring.
The molecular structure of 2,5-Bis(ethylsulfonyl)pyridine is depicted below.
Caption: Molecular structure of 2,5-Bis(ethylsulfonyl)pyridine.
Note on the Analog: Much of the available public data pertains to the methyl analog, 2,5-Bis(methylsulfonyl)pyridine (CAS: 85330-63-8).[1][2][3] Where data for the ethyl derivative is unavailable, information from the methyl analog is provided for comparative purposes.
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in various systems, including its solubility, stability, and potential for biological activity.[4][5]
| Property | 2,5-Bis(ethylsulfonyl)pyridine (Predicted/Calculated) | 2,5-Bis(methylsulfonyl)pyridine (Reported) | Reference |
| Molecular Formula | C₉H₁₃NO₄S₂ | C₇H₉NO₄S₂ | [2] |
| Molecular Weight | 263.34 g/mol | 235.27 g/mol | [2][3] |
| CAS Number | Not available in searched documents | 85330-63-8 | [1][2][3] |
| Density (calculated) | ~1.4 g/cm³ | 1.416 g/cm³ | [3] |
| Boiling Point (calculated) | > 500 °C at 760 mmHg | 508.5 °C at 760 mmHg | [3] |
| XLogP3 | ~0.5 (estimated) | -0.3 | [2] |
| Topological Polar Surface Area (TPSA) | 97.9 Ų | 97.9 Ų | [1] |
| Hydrogen Bond Donors | 0 | 0 | [1] |
| Hydrogen Bond Acceptors | 5 | 5 | [1] |
| Rotatable Bond Count | 4 | 2 | [1] |
-
Expert Insight: The presence of two sulfonyl groups makes the molecule quite polar, as indicated by the high TPSA. This suggests that while it may have some solubility in polar organic solvents, its aqueous solubility might be limited. The negative XLogP3 of the methyl analog suggests it is more hydrophilic than lipophilic. The ethyl analog is expected to be slightly more lipophilic.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two ethyl groups. The chemical shifts of the pyridine protons will be downfield due to the electron-withdrawing effect of the sulfonyl groups.
-
Pyridine Protons: Three signals in the aromatic region (typically δ 7.5-9.0 ppm), exhibiting coupling patterns characteristic of a 2,5-disubstituted pyridine.
-
Ethyl Protons: Two sets of signals for the ethyl groups, each consisting of a quartet (for the -CH₂- group) and a triplet (for the -CH₃- group), due to spin-spin coupling.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the four carbons of the two ethyl groups. The pyridine carbons bonded to the sulfonyl groups will be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6][7]
-
Key Expected Absorptions:
-
S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
-
C=N and C=C Stretching: Absorptions in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H Stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Findings:
-
Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (263.34 for the ethyl derivative).
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of the ethyl groups and parts of the sulfonyl groups.
-
Synthesis and Reactivity
While specific synthesis protocols for 2,5-Bis(ethylsulfonyl)pyridine were not found in the provided search results, a plausible synthetic route can be proposed based on general organic chemistry principles for the synthesis of similar compounds.[8][9] A common approach involves the oxidation of the corresponding thioether.
Caption: Plausible synthetic workflow for 2,5-Bis(ethylsulfonyl)pyridine.
Experimental Protocol: General Oxidation of a Thioether to a Sulfone
-
Dissolution: Dissolve the starting material, 2,5-bis(ethylthio)pyridine, in a suitable solvent such as dichloromethane or acetic acid.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution while maintaining a controlled temperature (often at 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent and wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution).
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, typically by column chromatography or recrystallization.
Safety and Handling
While specific safety data for 2,5-Bis(ethylsulfonyl)pyridine is not available, general precautions for handling pyridine derivatives and sulfonyl-containing compounds should be followed.[10][11][12]
-
Handling:
-
Storage:
-
First Aid Measures:
Conclusion
2,5-Bis(ethylsulfonyl)pyridine is a pyridine derivative with physicochemical properties dominated by its two polar sulfonyl groups. While experimental data for this specific compound is limited, a comprehensive profile can be inferred from its chemical structure and data from its methyl analog. The information provided in this guide serves as a valuable resource for scientists and researchers, enabling a better understanding of its molecular characteristics, guiding its synthesis and handling, and supporting its potential applications in research and development.
References
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Pyridine. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Ryukoku University. Introverted Brønsted Acid Cavitands. [Link]
-
NextSDS. 2,5-BIS(METHYLSULFONYL)PYRIDINE — Chemical Substance Information. [Link]
-
PubChem. 2,5-bis(ethylsulfonyl)-3H-1,2,4-thiadiazole. [Link]
-
Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]
-
PubChem. 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide. [Link]
- Google Patents.
-
ResearchGate. Physicochemical Study of n-Ethylpyridinium bis(trifluoromethylsulfonyl)imide Ionic Liquid. [Link]
-
MDPI. Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. [Link]
- Google Patents.
-
Springer. Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]
-
MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]
-
NASA. Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. [Link]
-
National Open Access Monitor, Ireland. New polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines: Synthesis and characterization. [Link]
-
Mtoz Biolabs. Pyridine Infrared Spectroscopy Analytical Service. [Link]
-
PubMed. An NMR study of pyridine associated with DMPC liposomes and magnetically ordered DMPC-surfactant mixed micelles. [Link]
-
ScienceOpen. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. [Link]
-
PMC. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. [Link]
-
ResearchGate. Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of Ni/SiO2, Ni12P5/SiO2 and Ni2P/SiO2 catalysts. [Link]
-
PubChem. 2,5-Bis(pyrid-4-yl)pyridine. [Link]
-
National Institute of Standards and Technology. Pyridine - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. Pyridine, 2,2'-(1,2-ethenediyl)bis- - the NIST WebBook. [Link]
-
MassBank. Pyridines and derivatives. [Link]
-
CEA-Marcoule. SANEX-Btp Process Development Studies. [Link]
-
PubChem. 2,6-Bis[1,1-bis(2-pyridyl)ethyl]pyridine. [Link]
-
Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. 2,5-Bis(methylsulfonyl)pyridine (CAS 85330-63-8) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 7. Pyridine Infrared Spectroscopy Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. US5466800A - Process for the preparation of 2,5-disubstituted pyridines - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
